molecular formula C21H24N2O3 B2415902 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955792-29-7

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2415902
M. Wt: 352.434
InChI Key: MQZLZEKHTVVYQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI Code for this compound is 1S/C17H26N2/c1-2-19-11-5-6-15-12-14 (9-10-17 (15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

One area of application involves the synthesis and evaluation of related compounds for their pharmacological activities. For instance, studies have synthesized heterocyclic analogues exhibiting potential antipsychotic activities through binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating the versatility of related structures in drug design (Norman et al., 1996). Furthermore, the exploration of tetrahydroquinoline derivatives for ocular hypotensive action indicates the application of these compounds in developing treatments for conditions like glaucoma (Pamulapati & Schoenwald, 2011).

Chemical Synthesis Techniques

Research has also focused on the development of chemical synthesis techniques for these compounds. For example, multicomponent reactions have been employed to synthesize complex heterocycles, demonstrating the chemical versatility and synthetic utility of tetrahydroquinoline derivatives (Ghosh et al., 2019). Additionally, the study of regioselectivity in the ethylation reactions of related compounds using DFT methods offers insights into the reaction mechanisms and design of new synthetic routes (Batalha et al., 2019).

Physicochemical Evaluation and Pharmacological Activity

The physicochemical properties of tetrahydroquinoline derivatives have been evaluated in relation to their pharmacological activities. One study demonstrated the significant ocular hypotensive action of a novel tetrahydroquinoline analog, highlighting the importance of physicochemical characteristics in biological activity (Pamulapati & Schoenwald, 2011). Such evaluations are crucial for the development of therapeutic agents with optimized efficacy and safety profiles.

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-23-11-3-4-16-12-15(5-7-18(16)23)9-10-22-21(24)17-6-8-19-20(13-17)26-14-25-19/h5-8,12-13H,2-4,9-11,14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZLZEKHTVVYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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